Piperazine DL-Malate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Recent advances in the synthesis of piperazine involve various methods, including the reduction of (Di)ketopiperazine, N-alkylation, and several metal-catalyzed or mediated cyclizations. Techniques like the SnAP (Sn-amino protocol) and SLAP (Sn-alkylation protocol) methods, palladium-catalyzed cyclization, and gold-catalyzed cyclization have been highlighted. These advancements enable the construction of the piperazine ring system with significant efficiency and diversity, particularly for preparing carbon-substituted piperazines (Gettys, Ye, & Dai, 2017).

Molecular Structure Analysis

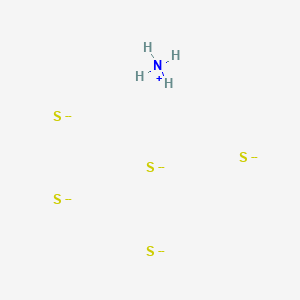

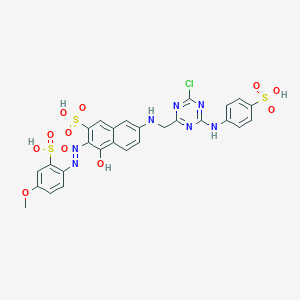

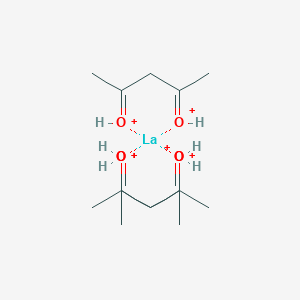

The molecular structure of piperazine-1,4-diium (DL-)hydrogen malate (1:2) has been elucidated through X-ray crystallography. This compound crystallizes in the monoclinic space group P21/n, displaying a racemic mixture but as a conglomerate. Its structure is stabilized by various hydrogen bonds, showcasing the intricate interactions between piperazine and the malate ion (Wang, Jin, & JiangPan, 2005).

Chemical Reactions and Properties

Piperazine derivatives exhibit a broad spectrum of chemical reactivity and properties. For instance, piperazine has been used as an effective catalyst for synthesizing 2-amino-3-cyano-4H-pyrans derivatives in aqueous media, highlighting its role as a versatile reagent in organic synthesis (Yousefi, Goli-Jolodar, & Shirini, 2018).

Physical Properties Analysis

The physical properties of piperazine DL-malate are influenced by its crystal structure and hydrogen bonding network. These aspects contribute to its stability, solubility, and melting point, which are crucial for its applications in various fields. Although specific physical property data for piperazine DL-malate were not directly available, the detailed structural analysis provides insight into these properties.

Chemical Properties Analysis

The chemical properties of piperazine derivatives, such as their acidity, basicity, and reactivity towards different functional groups, are shaped by the presence of the nitrogen atoms in the piperazine ring. These properties make piperazine a valuable building block in the synthesis of a wide range of compounds with potential biological activities. The resistance of piperazine to thermal degradation and oxidation, as demonstrated by its stability under high temperatures and in the presence of oxidizing agents, further underscores its chemical robustness (Freeman, Davis, & Rochelle, 2010).

Applications De Recherche Scientifique

Crystal Structure Analysis :

- The crystal structure of Piperazine-1,4-diium (DL-)hydrogen malate has been characterized by X-ray crystallography. This research provides insights into the molecular structure and bonding characteristics of the compound (Wang, Jin, & JiangPan, 2005).

Drug Design and Therapeutic Applications :

- Piperazine derivatives, including Piperazine DL-Malate, play a crucial role in the design of various therapeutic drugs. These derivatives have been explored for potential applications in treating a range of conditions such as CNS disorders, cancer, and infections (Rathi, Syed, Shin, & Patel, 2016).

Pharmacological Research :

- Research on Piperazine compounds has shown their involvement in the neuromuscular system of parasites such as Ascaris lumbricoides, suggesting a potential application in anthelmintic treatments (Castillo, Morales, & Sanchez, 1963).

Chemical Synthesis and Applications :

- Piperazine derivatives, including Piperazine DL-Malate, are being explored for their chemical synthesis and diverse applications. This includes their role in the development of flame retardants for cotton fabric (Nguyen, Chang, Condon, Thomas, & Azadi, 2014).

Biological and Chemical Studies :

- Piperazine-based compounds are recognized for their biological activity and are subject to ongoing chemical studies. This includes exploring their binding properties with metal ions and applications in catalysis and metal-organic frameworks (Kant & Maji, 2020).

Drug Discovery and Pharmacokinetic Studies :

- Piperazine scaffolds, such as Piperazine DL-Malate, are a key focus in drug discovery, particularly for modulating pharmacokinetic and pharmacodynamic properties of drugs (Romanelli, Manetti, Braconi, Dei, Gabellini, & Teodori, 2022).

Safety And Hazards

Orientations Futures

The biological production of L-malate, an intermediate of the TCA cycle, has been regarded as a promising approach for cost-effective production from low-priced raw materials . The development of new biological approaches using industrially relevant strains and renewable raw materials could overcome the technical challenges involved in cost-efficient L-malate production .

Propriétés

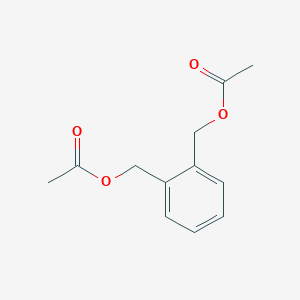

IUPAC Name |

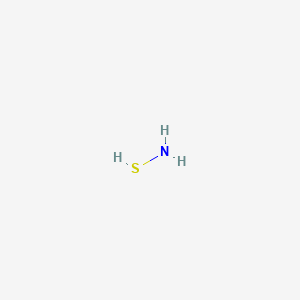

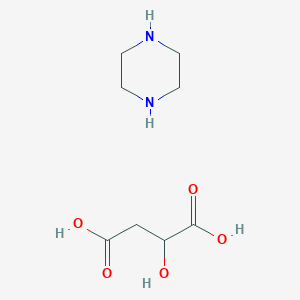

2-hydroxybutanedioic acid;piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.C4H6O5/c1-2-6-4-3-5-1;5-2(4(8)9)1-3(6)7/h5-6H,1-4H2;2,5H,1H2,(H,6,7)(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQUENZFJVXCFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN1.C(C(C(=O)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50608257 |

Source

|

| Record name | 2-Hydroxybutanedioic acid--piperazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperazine DL-Malate | |

CAS RN |

14852-14-3 |

Source

|

| Record name | 2-Hydroxybutanedioic acid--piperazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.